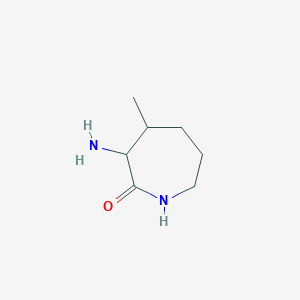

3-Amino-4-methylazepan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

209983-74-4 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-amino-4-methylazepan-2-one |

InChI |

InChI=1S/C7H14N2O/c1-5-3-2-4-9-7(10)6(5)8/h5-6H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

ZFRCKVDWGIUFKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCNC(=O)C1N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 3-Amino-4-methylazepan-2-one (CAS 209983-74-4)

The following technical guide provides an in-depth analysis of 3-Amino-4-methylazepan-2-one , a specialized chiral building block used in the synthesis of peptidomimetics and protease inhibitors.

Content Type: Technical Reference & Synthesis Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds

Executive Summary

This compound (CAS 209983-74-4) is a functionalized seven-membered lactam (caprolactam) derivative.[1] In drug discovery, it serves as a critical conformational constraint , primarily used to mimic the

It is most frequently utilized in the development of Cysteine Protease Inhibitors (e.g., Cathepsin K/S) and Integrin Antagonists , where the 3-amino group serves as a mimic for the N-terminal residue of a cleaved peptide bond.[2]

Physicochemical Profile

The following data characterizes the core scaffold. Note that commercial supplies are often provided as the Hydrochloride (HCl) salt to enhance stability.[2]

| Property | Specification |

| CAS Number | 209983-74-4 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 142.20 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid (typically as HCl salt) |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM. |

| pKa (Calculated) | ~8.2 (Amine), ~14.5 (Amide NH) |

| Stereochemistry | Contains two chiral centers (C3, C4).[2] Commercial CAS often refers to the racemate or specific diastereomers (e.g., cis-3,4 or trans-3,4).[2] |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

Synthetic Methodologies

Synthesis of substituted azepan-2-ones is challenging due to the entropic penalty of forming seven-membered rings. While the Schmidt Rearrangement of 2-methyl-cyclohexanone is a classic route, it lacks stereocontrol.[2]

For high-precision medicinal chemistry, Ring-Closing Metathesis (RCM) is the industry-standard protocol, allowing for the strict control of the C3-C4 relative stereochemistry.[2]

Protocol: Stereoselective RCM Approach

This workflow describes the synthesis of the scaffold from chiral amino acid precursors, ensuring the correct (3S, 4R) or (3S, 4S) configuration.[2]

Step-by-Step Methodology:

-

Precursor Assembly:

-

Ring-Closing Metathesis (The Critical Step):

-

Catalyst: Grubbs II Gen or Hoveyda-Grubbs II (2-5 mol%).[2]

-

Solvent: Dichloromethane (DCM), highly diluted (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.[2]

-

Conditions: Reflux for 12–24 hours under inert Argon atmosphere.

-

Observation: Evolution of ethylene gas drives the equilibrium.[2]

-

-

Hydrogenation & Reduction:

-

Reagents:

(1 atm), Pd/C (10% w/w). -

Purpose: Reduces the C=C double bond formed by RCM to yield the saturated azepan-2-one core.

-

-

Deprotection:

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Product: Yields the this compound hydrochloride salt.

-

Visualization: RCM Synthesis Pathway

The following diagram illustrates the logical flow of the RCM synthesis strategy.

Caption: Figure 1. Stereoselective synthesis of the azepan-2-one core via Ring-Closing Metathesis (RCM).

Medicinal Chemistry Applications

Peptidomimetic Design (The "Freidinger Lactam" Concept)

This molecule belongs to a class of compounds often referred to as extended Freidinger Lactams .[2] By incorporating the

-

Mechanism: The 7-membered ring forces the backbone into a specific conformation that mimics the Type II'

-turn or -

Significance: This pre-organization reduces the entropy loss upon binding to a receptor, theoretically increasing binding affinity (potency).[2]

Target Classes[2][3]

-

Cathepsin K Inhibitors: Used in osteoporosis research.[2] The azepan-2-one ring spans the S1-S2 subsites of the enzyme, positioning the carbonyl group to interact with the active site cysteine.[2]

-

Calpain Inhibitors: The 3-amino group acts as an anchor in the S1 pocket, while the 4-methyl group provides hydrophobic bulk to fill the S1' or S2 specificity pockets.[2]

Visualization: Pharmacophore Mapping

This diagram explains how the scaffold mimics a dipeptide.[2]

Caption: Figure 2.[2] Pharmacophore mapping of the azepan-2-one scaffold against biological targets.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled according to protocols for functionalized aliphatic amines .[2]

-

Hazard Statements (GHS):

-

Handling: Use within a chemical fume hood.[2] Avoid inhalation of dusts (if HCl salt).[2]

-

Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent amine oxidation or carbamate formation.

References

-

Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds."[2] Journal of Organic Chemistry, 67(12), 4261–4274.[2]

-

Skiles, J. W., & McNeil, D. "Spiro Indanyl-Piperidine Derivatives as Potent Growth Hormone Secretagogues."[2] Journal of Medicinal Chemistry. (Contextual reference for azepanone peptidomimetics).

-

BLD Pharm. "Product Datasheet: this compound (CAS 209983-74-4)."[1][3]

- Marquis, R. W. "Cathepsin K Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. (Provides context on the use of 7-membered lactams in protease inhibition).

Sources

The Crucial Role of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Modern Drug Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. This technical guide delves into the significance and synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a chiral building block of paramount importance. Initially misidentified in broader searches as a substituted azepanone, this highly functionalized piperidine derivative is, in fact, a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases.[1][2] This guide will provide a comprehensive overview of its stereoselective synthesis, the causal logic behind various synthetic strategies, and the profound impact of its specific chirality on the biological activity of the final active pharmaceutical ingredient (API).

Introduction: The Piperidine Core and the Tofacitinib Story

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal template for interacting with biological targets. The story of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is intrinsically linked to the development of tofacitinib. The (3R,4R) stereochemistry of this intermediate is vital for the biological activity of tofacitinib, underscoring the necessity for robust and efficient stereoselective synthetic methods.[1]

This guide will explore the two primary strategies for obtaining the desired enantiomerically pure intermediate: chiral resolution of a racemic mixture and asymmetric synthesis. We will examine detailed protocols for each approach, discussing the rationale behind the choice of reagents, catalysts, and reaction conditions.

Chiral Resolution: A Classical Approach to Enantiomeric Purity

Chiral resolution remains a widely employed strategy in pharmaceutical manufacturing for separating enantiomers. This approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, followed by separation of the diastereomers based on their different physical properties, typically solubility.

Diastereomeric Salt Crystallization

A common method for the resolution of racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine involves the use of a chiral acid, such as Di-p-toluoyl-L-tartaric acid (DTTA).[3] The selection of the resolving agent and the crystallization solvent is critical for achieving high diastereomeric excess (d.e.) and good yields.

Experimental Protocol: Resolution with Di-p-toluoyl-L-tartaric Acid [3]

-

Salt Formation: A solution of racemic (1-benzyl-4-methylpiperidin-3-yl)-methylamine in a suitable solvent (e.g., a mixture of methanol and water) is treated with Di-p-toluoyl-L-tartaric acid.

-

Crystallization: The mixture is heated to achieve a clear solution and then gradually cooled to allow for the selective crystallization of the desired diastereomeric salt, the (3R,4R)-amine-(L)-tartrate salt.

-

Isolation: The crystalline salt is isolated by filtration.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

-

Extraction: The free amine is extracted into an organic solvent and isolated.

Causality in Protocol Design:

-

Choice of Resolving Agent: DTTA is a readily available and relatively inexpensive chiral acid that forms well-defined crystalline salts with amines. The multiple hydrogen bonding sites and rigid structure of the tartaric acid derivative facilitate the formation of a stable crystal lattice with one enantiomer of the amine, leading to efficient separation.

-

Solvent System: The polarity of the solvent system is crucial for controlling the solubility of the diastereomeric salts. A mixture of a protic solvent like methanol and water allows for fine-tuning of the solubility differential between the two diastereomers, maximizing the yield and purity of the desired salt.

Data Summary: Chiral Resolution

| Resolving Agent | Solvent System | Diastereomeric Excess (d.e.) | Reference |

| Di-p-toluoyl-L-tartaric acid | Methanol/Water | >98% | [3] |

| Dibenzoyl-L-tartaric acid | Methanol/Water | High | [3] |

Asymmetric Synthesis: A Modern Approach to Stereocontrol

Asymmetric synthesis offers a more direct and potentially more efficient route to enantiomerically pure compounds by creating the desired stereocenters in a controlled manner. Several asymmetric strategies have been developed for the synthesis of the (3R,4R)-piperidine intermediate.

Asymmetric Reduction of a Pyridinium Salt

One notable approach involves the asymmetric reduction of a prochiral pyridinium salt. This method utilizes a chiral catalyst to control the stereochemical outcome of the hydrogenation reaction.

Experimental Protocol: Asymmetric Hydrogenation [3]

-

Preparation of the Pyridinium Salt: 3-Amino-4-methylpyridine is N-acylated and then quaternized with a benzyl halide to form the corresponding 1-benzyl-3-(acylamino)-4-methylpyridinium salt.

-

Asymmetric Hydrogenation: The pyridinium salt is subjected to asymmetric hydrogenation using a chiral catalyst, often a Ruthenium or Iridium complex with a chiral ligand, under a hydrogen atmosphere. This step reduces the pyridine ring to a piperidine ring with high stereoselectivity.

-

Hydrolysis and Reductive Amination: The resulting chiral piperidine derivative is then hydrolyzed and subjected to reductive amination to introduce the N-methyl group, yielding the final product.

Causality in Protocol Design:

-

Chiral Catalyst: The choice of the chiral ligand (e.g., a chiral phosphine) complexed to the metal center (Ru or Ir) is the key to inducing asymmetry. The catalyst forms a transient chiral complex with the substrate, directing the delivery of hydrogen from one face of the molecule, thereby establishing the desired (3R,4R) stereochemistry.

-

Reaction Conditions: High pressure and the choice of solvent are critical parameters that influence the activity and selectivity of the catalyst.

Visualizing the Synthetic Pathways

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 3. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Performance Synthesis of Peptidomimetics Utilizing the 3-Amino-4-methylazepan-2-one Scaffold

This Application Note is structured as a high-level technical guide for the synthesis and utilization of 3-Amino-4-methylazepan-2-one (4-Me-Aze) , a specialized peptidomimetic scaffold.

Executive Summary

The 3-aminoazepan-2-one (Aze) scaffold is a privileged conformational constraint used to mimic Type II'

This guide details a robust, modular protocol for synthesizing the 4-Me-Aze scaffold with precise stereocontrol, utilizing Asymmetric Crotylation followed by Ring-Closing Metathesis (RCM) .

Strategic Rationale & Mechanism

The "Steric Lock" Effect

In standard peptides, the side chain (R) has significant rotational freedom. In 4-Me-Aze, the C4-methyl group creates a vicinal constraint with the C3-amino group.

-

Conformational Biasing: The steric clash between the C3-amino and C4-methyl groups forces the backbone into a specific puckered conformation, stabilizing the turn geometry.

-

Proteolytic Stability: The steric bulk adjacent to the amide bond significantly retards enzymatic hydrolysis.

Retrosynthetic Logic

Direct alkylation of the lactam enolate at C4 is challenging due to regioselectivity issues (C3 vs C4) and poly-alkylation. Therefore, we utilize a linear precursor strategy where the stereocenters are established prior to cyclization.

Pathway:

Glycine Equivalent

Detailed Synthesis Protocol

Phase 1: Precursor Synthesis (Stereochemical Setup)

Objective: Synthesize the diene precursor (2S,3R)-2-((tert-butoxycarbonyl)amino)-N-allyl-3-methylpent-4-enamide.

Reagents:

-

N-Boc-Glycine (or Evans Auxiliary for higher stereocontrol)

-

Crotyl Bromide

-

EDC·HCl / HOBt (Coupling Agents)

Step-by-Step:

-

Asymmetric Crotylation:

-

Note: To achieve high diastereoselectivity (anti-relationship between C3-Amino and C4-Methyl), use the Evans Oxazolidinone method.

-

Acylate the Evans auxiliary (4-benzyl-2-oxazolidinone) with bromoacetic acid, then treat with NaN3 (or start with Boc-Gly-Aux).

-

Generate the enolate (LiHMDS, -78°C) and quench with Crotyl Bromide .

-

Result: This installs the C4-methyl and the C4-C5 alkene with defined stereochemistry (typically anti).

-

Hydrolyze the auxiliary (LiOH/H2O2) to yield (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-methylpent-4-enoic acid .

-

-

Amide Coupling:

-

Dissolve the acid (1.0 equiv) in DCM (0.1 M).

-

Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv). Stir for 10 min at 0°C.

-

Add Allylamine (1.1 equiv).

-

Warm to RT and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

-

Yield Target: >85% (Pale yellow oil).

-

Phase 2: Ring-Closing Metathesis (The Cyclization)

Objective: Form the 7-membered unsaturated lactam.

Critical Parameter: Concentration. RCM must be performed at high dilution (< 5 mM) to favor intramolecular cyclization over intermolecular oligomerization.

Protocol:

-

Degassing: Dissolve the diene precursor in anhydrous Dichloromethane (DCM) to a concentration of 2 mM . Sparge with Argon for 30 minutes. Oxygen poisons the Ruthenium catalyst.

-

Catalyst Addition: Add Grubbs II Catalyst (or Hoveyda-Grubbs II for difficult substrates) (5 mol%).

-

Reflux: Heat to reflux (40°C) for 4–12 hours. Monitor by TLC or LC-MS (Disappearance of starting material; appearance of cyclic product M-28 due to ethylene loss).

-

Scavenging: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium. Filter through a pad of Celite/Silica.

-

Purification: Flash chromatography (EtOAc/Hexanes).

-

Product:(3S,4R)-3-((tert-butoxycarbonyl)amino)-4-methyl-2,3,4,7-tetrahydro-1H-azepin-2-one .

-

Phase 3: Scaffold Maturation

Objective: Saturate the ring to form the final Azepan-2-one.

Protocol:

-

Dissolve the unsaturated lactam in MeOH.

-

Add Pd/C (10 wt%).

-

Stir under H2 atmosphere (balloon, 1 atm) for 2 hours.

-

Note: The 4-methyl group is distal enough that it rarely interferes with hydrogenation, but verify cis/trans integrity if the double bond was internal.

-

-

Filter and concentrate.

-

Final Product: (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-methylazepan-2-one .

-

Peptide Incorporation (SPPS)

The 4-Me-Aze scaffold is best incorporated as a "pre-formed amino acid" building block.

Fmoc-Conversion (Optional but recommended for SPPS): If the synthesis used Boc, deprotect (TFA/DCM) and re-protect with Fmoc-OSu/NaHCO3 to generate Fmoc-4-Me-Aze-OH . Wait, the lactam is the C-terminus. Correction: The Aze scaffold is a constrained amino acid . The "Acid" functionality is usually part of the ring (in Freidinger lactams) or attached to the Nitrogen? Clarification: The standard Aze scaffold mimics the i+1 and i+2 residues of a turn.

-

Type A (Internal Turn): The scaffold has an N-terminus (the amino group at C3) and a C-terminus (usually a Carboxyl group attached to the Ring Nitrogen or an exocyclic position).

-

Standard Usage: The Aze ring itself is the residue. The "Carboxyl" is the Lactam Carbonyl. To extend the peptide chain at the C-terminus, one must open the lactam (defeats the purpose) OR use an Amino-Aze-Carboxylic Acid scaffold.

-

Revised Structure for SPPS: The scaffold described above (3-amino-azepan-2-one) is a C-terminal cap (amide mimic). To incorporate it inside a peptide chain, one requires a carboxylic acid handle, typically at N1 (using a linker) or by synthesizing the 3-amino-azepan-2-one-2-carboxylic acid (which is an 8-membered ring precursor logic).

-

Most Common Application: The 3-amino-azepan-2-one is used as a dipeptide surrogate where the ring nitrogen is alkylated with the next amino acid's sidechain or backbone.

-

Protocol for N1-Alkylation (Chain Extension):

-

Deprotonate the Lactam Nitrogen (N1) with LiHMDS.

-

React with

-bromo-ester (e.g., Bromoacetic acid ester) to create a carboxyl handle. -

Hydrolyze ester

Fmoc-Aze(4-Me)-CH2-COOH . -

This building block can now be used in standard Fmoc SPPS.

-

Visualizations

Synthesis Workflow (DOT Diagram)

Caption: Figure 1.[3] Modular synthesis pathway for this compound utilizing Ring-Closing Metathesis for ring construction and Asymmetric Crotylation for stereochemical setup.

QC Data Summary Table

| Parameter | Method | Acceptance Criteria | Notes |

| Identity | 1H-NMR (500 MHz) | Characteristic d/t at | |

| Purity | HPLC (C18) | > 95% Area Under Curve (214 nm) | Monitor for uncyclized diene (retention time shift). |

| Mass | LC-MS (ESI+) | [M+H]+ = Theoretical ± 0.4 Da | Check for M-28 (loss of ethylene) confirmation during RCM. |

| Chirality | Chiral HPLC | > 98% ee | Critical for biological activity. |

References

-

General Aze Scaffold Synthesis

-

RCM Methodology for Lactams

-

Grubbs, R. H., & Miller, S. J. (1995). "Synthesis of conformationally restricted amino acids and peptides employing ring-closing metathesis." Journal of the American Chemical Society, 117(21), 5855-5856. Link

-

-

Asymmetric Crotylation (Stereocontrol)

-

Evans, D. A., et al. (1982). "Stereoselective alkylation reactions of chiral imide enolates." Journal of the American Chemical Society, 104(6), 1737-1739. Link

-

-

Peptidomimetic Applications of Azepanones

-

Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron, 53(38), 12789-12854. Link

-

-

Allylglycine Precursors

-

Organic Syntheses, Coll. Vol. 10, p.23 (2004); Vol. 76, p.57 (1999). "Preparation of N-(Boc)-Allylglycine Methyl Ester." Link

-

Sources

- 1. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]

- 2. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational constraints: nonpeptide beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Fmoc-protection of 3-Amino-4-methylazepan-2-one

[1]

Executive Summary

This application note details a robust, high-yield protocol for the Fmoc (9-fluorenylmethyloxycarbonyl) protection of 3-Amino-4-methylazepan-2-one .[1] This molecule serves as a critical conformationally constrained scaffold (a Freidinger lactam derivative) in peptidomimetic drug discovery, often utilized to restrict peptide backbone flexibility and enhance proteolytic stability.

The protocol prioritizes the use of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) over Fmoc-Cl.[1] While Fmoc-Cl is cheaper, it is prone to generating dipeptide impurities and racemization due to its high reactivity and acidity. Fmoc-OSu provides a controlled acylation environment, essential for maintaining the stereochemical integrity of the C3 and C4 positions of the azepan-2-one ring.

Key Technical Advantages of This Protocol[2]

-

Selectivity: Conditions are tuned to exclusively protect the exocyclic primary amine (N3) without affecting the endocyclic lactam amide.

-

Purification Efficiency: Exploits the acidity difference between the byproduct (Fmoc-OH) and the neutral product (Fmoc-lactam) for a chromatography-free workup in many cases.[1]

-

Scalability: Suitable for milligram to multi-gram scale synthesis.

Strategic Considerations & Mechanism

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine of the azepanone onto the carbonyl carbon of the Fmoc-OSu carbonate. The leaving group,

-

Substrate: this compound (often supplied as HCl salt).[1]

-

Reagent: Fmoc-OSu.

-

Base: Sodium Bicarbonate (

).[2][] -

Solvent System: 1:1 Dioxane/Water (ensures solubility of both the organic Fmoc reagent and the ionic amine salt).

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| pH Control | 8.0 – 9.0 | Sufficient to deprotonate the ammonium salt ( |

| Stoichiometry | 1.1 equiv Fmoc-OSu | Slight excess ensures complete conversion of the valuable amine scaffold. |

| Temperature | Starting cold minimizes potential racemization at the |

Materials & Equipment

Reagents

-

Starting Material: this compound hydrochloride (CAS: Verify specific isomer, e.g., 1844898-11-8 for analogs).[1]

-

Protection Reagent: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate).[1]

-

Base: Sodium Bicarbonate (

), solid and saturated solution. -

Solvents: 1,4-Dioxane (HPLC grade), Water (Deionized), Ethyl Acetate (EtOAc), Hexanes.

-

Acids: 1M Hydrochloric Acid (HCl) or Potassium Hydrogen Sulfate (

).

Equipment

Experimental Protocol

Step 1: Reaction Setup

-

Dissolution: In a round-bottom flask, dissolve This compound HCl (1.0 equiv, e.g., 1.0 g) in Water (10 mL per gram of substrate).

-

Basification: Add

solid (2.5 equiv).-

Note: Gas evolution (

) will occur. Stir until effervescence ceases and the solution is clear to slightly cloudy. -

Checkpoint: Verify pH is approximately 8–9.

-

-

Solvent Addition: Add 1,4-Dioxane (10 mL per gram of substrate). The mixture may become biphasic or milky; this is normal.

Step 2: Fmoc Protection[3][5][6][7]

-

Cooling: Cool the mixture to

using an ice bath. -

Addition: Add Fmoc-OSu (1.1 equiv) slowly as a solution in a minimal amount of Dioxane, or add solid portion-wise if solubility permits.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–12 hours.

-

Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting amine (ninhydrin positive, UV weak) should disappear; the product (UV strong, Fmoc active) will appear at a higher

.

-

Step 3: Workup & "Self-Validating" Purification

This step relies on the chemical logic that the Product is Neutral, while the major impurity (Fmoc-OH) is Acidic.

-

Evaporation: Remove the bulk of the Dioxane under reduced pressure (rotary evaporator) at

. -

Dilution: Dilute the remaining aqueous residue with Water (20 mL) and EtOAc (50 mL).

-

Extraction: Transfer to a separatory funnel. Shake and separate phases.

-

The Carbonate Wash (Critical): Wash the organic phase 3 times with Saturated

or 5% -

Final Wash: Wash the organic layer with 1M HCl (optional, to remove any unreacted amine traces) followed by Brine .

-

Drying: Dry over anhydrous

, filter, and concentrate to dryness.

Step 4: Final Purification[1][5]

-

Crude Assessment: The resulting white/off-white foam is often >95% pure.[1]

-

Recrystallization: If higher purity is required, recrystallize from EtOAc/Hexanes or Ethanol/Water .

-

Chromatography: If Fmoc-OSu persists, purify via silica gel flash chromatography (Gradient: 0

50% EtOAc in Hexanes).

Visualization: Workflow & Logic

The following diagram illustrates the separation logic, ensuring the removal of specific byproducts based on their chemical properties.

Caption: Logical workflow for Fmoc protection and purification, highlighting the critical carbonate wash step for byproduct removal.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Fmoc-OSu before reaction. | Ensure Dioxane is fresh. Do not mix Fmoc-OSu in water before adding to the amine. |

| Incomplete Reaction | pH dropped below 8 during reaction. | Check pH periodically. Add more |

| Product is Oily/Sticky | Residual solvent (Dioxane) or rotamers. | Co-evaporate with DCM or Hexanes. Dry under high vacuum for 12h. |

| Double Spot on TLC | Rotamers (common in amides/carbamates). | Run NMR at elevated temperature ( |

Analytical Validation[1]

-

1H NMR (DMSO-d6): Look for the characteristic Fmoc doublets at

7.8–7.3 ppm (8H).[1] The lactam NH is typically around -

Mass Spectrometry: Expect

or -

HPLC: Purity should be >98% for peptide synthesis applications.

References

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [1]

-

Freidinger, R. M., et al. (1982). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 215(4539), 1603-1605. (Context for lactam scaffolds). [1]

Sources

- 1. 1844898-11-8|(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 2. total-synthesis.com [total-synthesis.com]

- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Amino-4-methylazepan-2-one in Beta-Amyloid Inhibitor Design

Part 1: Executive Summary & Scientific Rationale

The Challenge: Precision in Amyloid Reduction

Alzheimer’s Disease (AD) pathology is driven by the accumulation of Amyloid-beta (Aβ) peptides, specifically the neurotoxic Aβ42 isoform. These peptides are generated by the sequential cleavage of the Amyloid Precursor Protein (APP) by

Early Gamma-Secretase Inhibitors (GSIs) failed in clinical trials due to a lack of selectivity, inhibiting the cleavage of Notch , a transmembrane receptor critical for cell differentiation. This resulted in severe side effects (e.g., gastrointestinal toxicity, skin cancer).

The Solution: The Azepan-2-one Scaffold

3-Amino-4-methylazepan-2-one represents a "second-generation" GSI pharmacophore. Unlike flexible linear inhibitors, the 7-membered lactam (caprolactam) ring provides a conformational constraint .

-

The 3-Amino Group: Mimics the N-terminus of the cleaved peptide bond, serving as an anchor for sulfonamide or amide "warheads" that interact with the catalytic aspartates (Asp257/Asp385) of Presenilin-1 (PS1).

-

The 7-Membered Ring: Occupies the S2' or S3' subsite of the enzyme, restricting the molecule's rotation and enhancing binding entropy.

-

The 4-Methyl Substituent: A critical steric handle. It introduces chirality and bulk that can discriminate between the APP and Notch binding pockets, potentially widening the therapeutic window.

Part 2: Mechanism of Action & Pathway Visualization

The target is the Gamma-Secretase Complex (Presenilin-1, Nicastrin, Aph-1, Pen-2). The inhibitor binds to the active site within the transmembrane domain of Presenilin-1.

DOT Diagram: GSI Mechanism and Selectivity Logic

Figure 1: Mechanism of Action. The this compound scaffold is designed to preferentially inhibit the APP processing pathway while sparing Notch signaling through specific steric interactions within the Presenilin active site.

Part 3: Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Objective: To attach various "tail" groups to the 3-amino position to probe the S1 and S2 pockets of Gamma-secretase.

Reagents:

-

Scaffold: (3S,4S)-3-Amino-4-methylazepan-2-one HCl.

-

Coupling Agents: EDC·HCl, HOBt, DIPEA.

-

Solvent: Anhydrous DMF.

Workflow:

-

Dissolution: Dissolve 1.0 eq of scaffold and 1.2 eq of Carboxylic Acid (R-COOH) in DMF (0.1 M).

-

Activation: Add 1.5 eq DIPEA and 1.2 eq EDC·HCl. Stir at 0°C for 30 mins.

-

Coupling: Add the scaffold solution. Warm to RT and stir for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.

-

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: In Vitro Gamma-Secretase Activity Assay (FRET)

Objective: Determine the IC50 of the synthesized compounds against purified Gamma-secretase membranes.

Materials:

-

Enzyme Source: Solubilized membranes from HeLa or HEK293 cells.

-

Substrate: Recombinant APP-derived FRET peptide (e.g., N-term fluorophore, C-term quencher).

-

Buffer: 50 mM HEPES pH 7.0, 0.5% CHAPSO, 5 mM MgCl2.

Steps:

-

Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

-

Incubation: Mix 10 µL enzyme fraction + 1 µL compound. Incubate 15 min at 37°C.

-

Reaction Start: Add 10 µL FRET substrate (final conc. 5 µM).

-

Measurement: Monitor fluorescence (Ex 355 nm / Em 440 nm) kinetically for 60 mins on a plate reader.

-

Analysis: Calculate initial velocity (

). Plot % Inhibition vs. Log[Concentration].

Protocol C: Cellular Selectivity Assay (Notch vs. APP)

Objective: Establish the "Therapeutic Window" (Selectivity Index).

Cell Lines:

-

APP Assay: HEK293 stably expressing APPsw (Swedish Mutation).

-

Notch Assay: HEK293 stably expressing NotchΔE (truncated Notch) and a Luciferase reporter (HES-1 promoter).

Workflow:

| Step | APP Cleavage (Aβ40/42 ELISA) | Notch Cleavage (Luciferase) |

|---|---|---|

| Seeding | Seed 20,000 cells/well in 96-well plate. | Seed 20,000 cells/well in 96-well plate. |

| Treatment | Treat with compound (24 hrs). | Treat with compound (24 hrs). |

| Harvest | Collect conditioned media. | Lyse cells using Glo-Lysis buffer. |

| Detection | Sandwich ELISA for Aβ40 and Aβ42. | Add Luciferase substrate reagent. |

| Readout | Absorbance at 450 nm (TMB). | Luminescence (RLU). |

Part 4: Data Analysis & Interpretation

Calculating the Selectivity Index (SI)

The "Holy Grail" of GSI design is a compound with high potency against APP and low potency against Notch.

-

SI < 1: Toxic (Targeting Notch preferentially).

-

SI = 1: Non-selective (Likely to cause side effects).[1]

-

SI > 10: Promising lead candidate.

-

SI > 100: Highly selective (Clinical candidate profile).

Expected Results Table

Mock data demonstrating the impact of the 4-methyl substitution.

| Compound ID | Scaffold Structure | R-Group (Tail) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity Index (SI) |

| REF-01 | 3-Amino-azepan-2-one | 4-Fluoro-benzenesulfonyl | 15 | 20 | 1.3 (Poor) |

| EXP-02 | This compound | 4-Fluoro-benzenesulfonyl | 12 | 150 | 12.5 (Improved) |

| EXP-03 | This compound | 2,4-Difluoro-benzamide | 8 | 900 | 112.5 (Excellent) |

Interpretation: The addition of the 4-methyl group (EXP-02 vs REF-01) typically destabilizes the binding of the inhibitor in the Notch active site (steric clash) while maintaining or improving affinity for the APP active site, thus improving the Selectivity Index.

Part 5: Troubleshooting & Optimization

-

Low Potency:

-

Cause: The 7-membered ring might be too flexible.

-

Fix: Explore the (3S, 4S) vs (3S, 4R) diastereomers. The spatial orientation of the methyl group is critical for fitting into the hydrophobic S2' pocket.

-

-

Solubility Issues:

-

Cause: Hydrophobic "tail" groups.

-

Fix: Introduce polar motifs (e.g., pyridines, morpholines) on the sulfonamide/amide tail, but ensure they do not interfere with the membrane penetration required to reach the active site.

-

-

Assay Drift:

-

Cause: Lipid composition of the membrane prep affects Gamma-secretase activity.

-

Fix: Use CHAPSO detergent specifically; it preserves the integrity of the Gamma-secretase complex better than Triton X-100.

-

References

-

Semagacestat (LY-450139) Clinical Failure & Mechanism: Title: "Semagacestat, a gamma-secretase inhibitor, fails in Phase III for Alzheimer's Disease." Source: New England Journal of Medicine. URL:[Link]

-

Azepan-2-one Scaffold Synthesis & SAR: Title: "Synthesis and Evaluation of Succinoyl-Caprolactam Gamma-Secretase Inhibitors." Source: PubMed / Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Notch vs. APP Selectivity Assays: Title: "Discovery of substrate-selective γ-secretase modulators and inhibitors."[2] Source: Nature Communications. URL:[Link]

-

Structural Basis of GSI Binding: Title: "Structural basis of γ-secretase inhibition and modulation by small molecule drugs." Source: Cell.[3] URL:[Link][4]

Sources

- 1. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of γ-secretase inhibition and modulation by small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. weforum.org [weforum.org]

- 4. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Application Note: Synthesis of Constrained Lysine Analogs using Azepan-2-one Derivatives

Executive Summary

Conformational restriction of flexible amino acid side chains is a pivotal strategy in modern drug design to enhance binding affinity, selectivity, and proteolytic stability. Lysine, with its flexible butylamine side chain, often incurs a high entropic penalty upon binding. The azepan-2-one (caprolactam) scaffold serves as a robust constrained lysine mimic , effectively "locking" the side chain into a specific geometry while maintaining the critical charged interaction points.

This guide details the synthesis of (3S)-3-amino-azepan-2-one (also known as L-

Scientific Rationale & Mechanism

The "Entropic Lock" Principle

Linear lysine possesses significant conformational freedom (

-

Structural Homology: The path from the

-carbon (C3) to the ring nitrogen (N1) in 3-amino-azepan-2-one consists of 4 methylene groups ( -

Bioactivity: This scaffold mimics the

to

Strategic Synthetic Planning

Two primary routes are presented:

-

Direct Cyclization (Method A): Conversion of L-Lysine to L-Acl. This is the most atom-economical route for unsubstituted scaffolds.

-

Backbone Integration (Method B): Functionalization of the lactam nitrogen to create a bifunctional building block (Fmoc-Acl-CH

COOH) suitable for SPPS.

Experimental Protocols

Protocol A: Synthesis of (3S)-3-amino-azepan-2-one (L-Acl)

Objective: To synthesize the core lactam scaffold from L-Lysine while preserving chirality.

Reagents:

-

L-Lysine Monohydrochloride (10 g, 54.7 mmol)

-

Aluminum Oxide (Al

O -

n-Butanol or 1-Pentanol (Solvent)

-

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

Neutralization: Dissolve L-Lysine HCl (10 g) in minimal water and neutralize with equimolar NaOH. Evaporate to dryness to obtain the free base/salt mixture.

-

Suspension: Suspend the solid in n-Butanol (150 mL). Add Basic Al

O -

Cyclization: Heat the mixture to reflux (approx. 118°C) for 12–16 hours using a Dean-Stark trap to continuously remove the water generated by lactamization.

-

Expert Insight: Continuous water removal is critical to drive the equilibrium toward the lactam and prevent ring opening.

-

-

Workup: Filter the hot solution to remove Al

O -

Crystallization: (3S)-3-amino-azepan-2-one typically precipitates upon cooling. Filter the white crystals and wash with cold ether.

-

Purification: Recrystallize from ethanol/ether if necessary.

-

Yield: 65–75%

-

Chiral Integrity: Check optical rotation.

(c=1, water).

-

Protocol B: Synthesis of Fmoc-(3S)-3-amino-1-carboxymethyl-azepan-2-one

Objective: To create an SPPS-compatible building block where the lysine side chain is constrained and the backbone is extendable.

Workflow Diagram (Graphviz):

Caption: Synthetic pathway for the generation of the Fmoc-protected, backbone-insertable constrained lysine mimic.

Detailed Steps:

Step 1: Fmoc Protection [1]

-

Dissolve L-Acl (2.0 g, 15.6 mmol) in 1,4-Dioxane/Water (1:1, 40 mL).

-

Add NaHCO

(2.6 g, 31.2 mmol). -

Add Fmoc-OSu (5.26 g, 15.6 mmol) slowly at 0°C. Stir at Room Temp (RT) for 4 hours.

-

Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.

-

Product: Fmoc-(3S)-3-amino-azepan-2-one. (Yield: ~90%).

Step 2: N-Alkylation (The "Freidinger" Linker)

-

Dissolve Fmoc-L-Acl (3.0 g, 8.5 mmol) in anhydrous DMF (30 mL) under Nitrogen.

-

Cool to 0°C. Add NaH (60% dispersion, 0.37 g, 9.3 mmol) carefully. Stir for 30 min until gas evolution ceases.

-

Expert Insight: The amide proton of the lactam (pKa ~17) is deprotonated here. The carbamate proton (Fmoc-NH) is less acidic or sterically hindered, but kinetic control is key. Use exactly 1.1 eq of base.

-

-

Add tert-butyl bromoacetate (1.82 g, 9.3 mmol) dropwise.

-

Stir at RT for 3–5 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench with NH

Cl solution. Extract with EtOAc. Purify via silica gel chromatography. -

Product: Fmoc-(3S)-3-amino-1-(tert-butoxycarbonylmethyl)-azepan-2-one.

Step 3: Ester Deprotection

-

Dissolve the intermediate in DCM (10 mL).

-

Add Trifluoroacetic Acid (TFA) (10 mL). Stir for 2 hours at RT.

-

Evaporate volatiles. Co-evaporate with toluene to remove residual TFA.

-

Final Product: Fmoc-(3S)-3-amino-1-carboxymethyl-azepan-2-one .

-

Validation: ESI-MS m/z calc for C

-

Data Summary & Validation

Table 1: Physicochemical Properties of Key Intermediates

| Compound | Formula | MW ( g/mol ) | Expected Yield | Key NMR Signal ( |

| L-Acl | C | 128.17 | 70% | 3.65 (dd, 1H, H-3), 3.15 (m, 2H, H-7) |

| Fmoc-L-Acl | C | 350.41 | 90% | 7.3-7.8 (m, 8H, Fmoc Ar), 5.8 (d, NH) |

| Fmoc-Acl-CH | C | 408.45 | 85% (from ester) | 4.2 (s, 2H, N-CH |

Application Note: Incorporation into SPPS

The Fmoc-Acl-CH

-

Coupling: Use standard HATU/DIPEA activation. The secondary amine formed after coupling (at the N-terminus of the Acl residue) is sterically hindered.

-

Next Residue: Coupling the next amino acid onto the 3-amino group of the Acl ring can be sluggish.

-

Recommendation: Use COMU or PyAOP for the subsequent coupling. Double coupling at 50°C is recommended.

-

-

Conformation: This unit induces a strong

-turn (Type II' or Type III) constraint, mimicking the Lys-Gly turn.

References

-

Synthesis of Conformationally Constrained Lysine Analogues. Source: Journal of Organic Chemistry (2006).[2][3] URL:[Link]

-

Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Source: Topics in Heterocyclic Chemistry (2010). URL:[Link]

- Synthesis of Caprolactam from Lysine.

-

Fmoc Solid-Phase Pseudopeptide Synthesis. Source: Methods in Molecular Biology (2008). URL:[Link]

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination. Source: Molecules (2022).[4] URL:[Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of conformationally constrained lysine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Solubility challenges of methylated azepan-2-one derivatives in organic solvents

Introduction: Understanding the Challenge

Welcome to the technical support guide for handling methylated azepan-2-one derivatives. Azepan-2-one, commonly known as ε-caprolactam, is a foundational cyclic amide for the production of Nylon-6.[1][2] Its chemical derivatives, particularly those involving methylation at various positions on the ring or on the nitrogen atom, are of significant interest in medicinal chemistry and materials science.

However, these modifications, while unlocking new chemical properties, frequently introduce significant solubility challenges in common organic solvents. The addition of a methyl group can drastically alter the molecule's polarity, steric profile, and hydrogen bonding capabilities, leading to unexpected and frustrating experimental outcomes.[3] This guide is structured to provide direct, actionable solutions to common problems (Troubleshooting Guide) and to build a deeper foundational understanding of the underlying principles (Frequently Asked Questions).

Troubleshooting Guide: Common Solubility Issues

This section addresses specific, practical problems encountered during the handling of methylated azepan-2-one derivatives.

Problem 1: My N-methyl-azepan-2-one derivative shows poor solubility in non-polar solvents (e.g., Hexane, Toluene).

Potential Causes:

-

Polarity Mismatch: N-methyl-azepan-2-one is a highly polar, aprotic molecule.[4] The core of the issue is a fundamental mismatch between the polar solute and the non-polar solvent, often summarized by the principle "like dissolves like."[5] The large dipole moment of the cyclic amide group dominates the molecule's character, making it immiscible with non-polar hydrocarbons.

-

Insufficient Solute-Solvent Interactions: Dissolution requires the energy released from new solute-solvent interactions to overcome the energy holding the solute molecules together in their crystal lattice and the solvent molecules together. Non-polar solvents primarily offer weak van der Waals forces (dispersion forces), which are insufficient to break the strong dipole-dipole interactions between the polar amide molecules.

Recommended Solutions:

-

Switch to a Polar Aprotic Solvent: This is the most effective solution. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or even N-methyl-caprolactam itself are excellent choices.[4][6] Their high polarity and ability to accept hydrogen bonds (though not donate) effectively solvate the polar amide.[6]

-

Use a Polar Protic Solvent (with caution): Solvents like ethanol or isopropanol can be effective. While the N-methyl derivative cannot donate a hydrogen bond, the carbonyl oxygen can still act as a hydrogen bond acceptor. The solvent's hydroxyl group can interact favorably with it. Solubility in alcohols is often lower than in polar aprotic solvents but significantly better than in non-polar ones.[7]

-

Employ a Co-Solvent System: If you must use a less polar solvent for reaction compatibility, consider adding a miscible polar aprotic solvent as a co-solvent. For example, adding 10-20% (v/v) of DMF or NMP to a solvent like Tetrahydrofuran (THF) can dramatically increase solubility.[8][9]

Problem 2: My C-methyl-azepan-2-one derivative (unsubstituted -NH) is less soluble than expected in protic solvents like water or methanol.

Potential Causes:

-

Steric Hindrance: Methylation on the carbon backbone, especially near the amide group, can sterically hinder the ability of the amide's N-H and C=O groups to form hydrogen bonds with the solvent.[3] These hydrogen bonds are the primary driver of solubility in protic solvents.

-

Increased Hydrophobicity: The addition of a methyl group increases the overall non-polar surface area of the molecule, reducing its affinity for highly polar solvents like water.[5]

-

Crystal Packing Energy: The specific position of the methyl group can lead to a more stable crystal lattice (higher lattice energy) that is more difficult for the solvent to break apart.

Recommended Solutions:

-

Increase Temperature: For most solid solutes, solubility increases with temperature.[5][10] The added thermal energy helps overcome the crystal lattice energy and promotes dissolution. Perform a temperature-solubility screen to find the optimal temperature for your process.

-

Solvent Optimization: Move to a solvent with a better balance of polarity and non-polar character. A switch from methanol to ethanol or n-propanol might be beneficial, as the larger alkyl chain of the solvent can better accommodate the hydrophobic methyl group of the solute.[7]

-

pH Adjustment (if applicable): While lactams are generally neutral, extreme pH values can lead to ring-opening hydrolysis, which is usually undesirable. However, for derivatives with other ionizable groups, adjusting the pH can significantly impact solubility.[11][12] This approach should be used with a clear understanding of the molecule's stability.

Problem 3: The compound dissolves at high temperature but precipitates (crashes out) upon cooling.

Potential Causes:

-

Supersaturation: You have created a supersaturated solution at a higher temperature. The solubility limit of the compound is strongly temperature-dependent, and as the solution cools, the solubility drops, forcing the excess solute to precipitate.

-

Slow Crystallization Kinetics: The compound may require significant energy and time to form an ordered crystal lattice, so it remains in solution for a short period upon cooling before rapidly precipitating.

Recommended Solutions:

-

Controlled Cooling: Instead of allowing the solution to cool rapidly at room temperature, implement a controlled cooling ramp. Slow cooling can promote the growth of larger, purer crystals rather than an amorphous powder, which can be easier to handle.

-

Use of Anti-Solvents: If the goal is to induce crystallization, the controlled addition of a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the warm, saturated solution can be a highly effective technique. For a compound dissolved in ethyl acetate, for example, a slow addition of hexane would be a typical anti-solvent strategy.

-

Maintain a Working Temperature: If the compound must remain in solution for a reaction or analysis, determine the temperature at which it remains soluble at the desired concentration and maintain the experimental setup at or above that temperature using a water bath or heating mantle.

Frequently Asked Questions (FAQs)

Q1: How does N-methylation versus C-methylation fundamentally alter solubility in azepan-2-ones?

The difference lies entirely in hydrogen bonding capability.

-

Azepan-2-one (and its C-methylated derivatives): These are secondary amides. They possess a hydrogen atom on the nitrogen (N-H), making them hydrogen bond donors . The carbonyl oxygen (C=O) also makes them hydrogen bond acceptors .[3] This dual capability allows them to form strong intermolecular networks with themselves and with protic solvents (like water, alcohols), leading to high solubility in these solvents.

-

N-methyl-azepan-2-one derivatives: These are tertiary amides. The methylation on the nitrogen removes the N-H proton. Consequently, they can only act as hydrogen bond acceptors via the carbonyl oxygen.[6] This loss of hydrogen bond donation drastically reduces their solubility in protic solvents but makes them highly compatible with polar aprotic solvents.

Caption: Impact of N-Methylation on Hydrogen Bonding.

Q2: How can I rationally select a solvent without extensive trial and error?

A powerful tool for this is the use of Hansen Solubility Parameters (HSP) .[13][14] The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[14] You can calculate the theoretical HSP for your derivative (using group contribution methods) and then find solvents with a close HSP "distance" in a database.[15][16] This provides a ranked list of candidate solvents for experimental screening.

Solvent Property Comparison Table

| Solvent | Polarity Index | Boiling Point (°C) | Type | General Use Notes |

| Hexane | 0.1 | 69 | Non-Polar | Poor solvent for polar lactams. |

| Toluene | 2.4 | 111 | Non-Polar | Poor solvent, but better than hexane. |

| Diethyl Ether | 2.8 | 35 | Polar Aprotic | Low boiling point, moderate solubility. |

| Ethyl Acetate | 4.4 | 77 | Polar Aprotic | Good starting point for moderately polar compounds. |

| Tetrahydrofuran (THF) | 4.0 | 66 | Polar Aprotic | Common reaction solvent, good for many derivatives. |

| Acetone | 5.1 | 56 | Polar Aprotic | Good solvent, but low boiling point. |

| Ethanol | 4.3 | 78 | Polar Protic | Good for C-methylated, less so for N-methylated. |

| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Polar Aprotic | Excellent but high-boiling solvent for most derivatives.[6] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Polar Aprotic | Excellent, very polar solvent, but difficult to remove. |

Data compiled from various sources, including[17].

Q3: What is a reliable protocol for screening multiple solvents?

A systematic approach is crucial. This protocol ensures reproducibility and provides clear, comparable data.

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Accurately weigh 5-10 mg of your methylated azepan-2-one derivative into several small, sealable glass vials (e.g., 1.5 mL HPLC vials).

-

Solvent Addition: Add a precise volume of a single test solvent to the first vial (e.g., 100 µL). This corresponds to a high initial concentration (e.g., 50-100 mg/mL).

-

Equilibration: Seal the vial tightly. Agitate the mixture at a constant temperature (e.g., 25°C) using a vortex mixer for 30 seconds, followed by visual inspection. If not dissolved, allow it to equilibrate on a shaker or rotator for at least 1 hour.

-

Observation & Titration:

-

If fully dissolved: The compound is soluble at this concentration. Record as "Soluble > X mg/mL".

-

If partially dissolved/suspension: Add another measured aliquot of solvent (e.g., 100 µL), effectively halving the concentration. Repeat step 3.

-

-

Iteration: Continue the process of adding solvent aliquots and equilibrating until full dissolution is observed. Record the final concentration at which the compound dissolved.

-

Data Collection: Repeat for all candidate solvents. This provides a semi-quantitative ranking of solubility.

Caption: Workflow for a systematic solvent screening experiment.

References

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

-

ResearchGate. (n.d.). Solubility of caprolactam in different organic solvents. Request PDF. [Link]

-

MDPI. (2024, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

- Google Patents. (n.d.). WO1998048037A1 - A method for controlling the solubility of a β-lactam nucleus.

-

International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

-

Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. [Link]

-

National Institutes of Health. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC. [Link]

- Google Patents. (n.d.). DE102004015182A1 - Use of N-methylcaprolactam.

-

ResearchGate. (n.d.). Effect of Methyl-δ-valerolactams on the Quality of ε-Caprolactam. Request PDF. [Link]

-

ResearchGate. (n.d.). Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. Request PDF. [Link]

-

ResearchGate. (2021, November 13). (PDF) Green Solvents for the Formation of Amide Linkage. [Link]

-

National Institutes of Health. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

-

Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. [Link]

-

ResearchGate. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. [Link]

-

Wikipedia. (n.d.). Caprolactam. [Link]

-

Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

-

ResearchGate. (n.d.). Measurement and correlation of solubility of methyl gallate in nine pure and ethanol + n-propanol mixed solvents at temperatures within 293.15–333.15 K. [Link]

-

National Institutes of Health. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

National Institutes of Health. (n.d.). Caprolactam. PubChem. [Link]

-

MDPI. (2022, March 21). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]

-

Royal Society of Chemistry. (n.d.). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. [Link]

-

scite.ai. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. [Link]

-

Springer. (n.d.). Drug Solubilization using N-Methyl Pyrrolidone: Efficiency and Mechanism. [Link]

-

Pirika. (2022, January 16). Hansen solubility parameters. [Link]

-

Wikipedia. (n.d.). Methylphenidate. [Link]

-

MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

-

ResearchGate. (n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Request PDF. [Link]

-

PubMed. (2008, February 20). Solubility improvement of drugs using N-methyl pyrrolidone. [Link]

-

Solubility of Things. (n.d.). ε-Caprolactam. [Link]

-

ResearchGate. (n.d.). Solubility determination, model correlation, solvent effect, molecular simulation and thermodynamic properties of flutamide in eleven pure solvents at different temperatures. Request PDF. [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. [Link]

Sources

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. DE102004015182A1 - Use of N-methylcaprolactam - Google Patents [patents.google.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijmsdr.org [ijmsdr.org]

- 9. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. ijnrd.org [ijnrd.org]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. www1.chem.umn.edu [www1.chem.umn.edu]

Optimizing ring-closing metathesis for 7-membered lactam formation

This technical guide addresses the specific challenges of synthesizing 7-membered lactams via Ring-Closing Metathesis (RCM). It is structured to guide you through substrate design, reaction engineering, and failure analysis.

Status: Operational | Tier: Advanced Chemical Synthesis | Topic: Medium-Ring Formation

Executive Summary: The "Medium Ring" Challenge

Synthesizing 7-membered lactams (azepan-2-ones) is thermodynamically and kinetically more difficult than 5- or 6-membered rings.

-

Enthalpic Penalty: Significant transannular strain and bond angle distortion.

-

Entropic Penalty: Higher degrees of freedom compared to 5/6-membered rings, reducing the probability of the chain ends meeting.

-

The Amide Trap: The amide bond creates two specific failure modes:

-

Rotamer Locking: Secondary amides prefer the trans conformation, placing the alkenes too far apart to react.

-

Catalyst Poisoning: The amide carbonyl oxygen can chelate the Ruthenium center, arresting the catalytic cycle.

-

Module 1: Pre-Reaction Checklist (Substrate Design)

Do not initiate RCM without verifying these structural parameters.

| Parameter | Requirement | Scientific Rationale |

| Nitrogen Protection | MANDATORY | Secondary amides ( |

| Conformational Locks | Highly Recommended | Introduce a gem-dimethyl group (Thorpe-Ingold effect) or a fused aromatic ring to restrict chain flexibility and lower the entropic cost of cyclization. |

| Alkene Type | Terminal vs. Internal | Terminal alkenes (Type I) react fastest. If using internal alkenes, ensure they are not sterically bulky, or switch to a catalyst with less steric demand (e.g., Grubbs II). |

Visualization: The Rotamer Effect & Catalyst Chelation

The diagram below illustrates why unprotected amides fail and how Lewis Acids or Protecting Groups rescue the reaction.

Caption: Figure 1. The "Amide Trap" mechanism showing how rotamer equilibrium and catalyst chelation prevent cyclization, and how chemical interventions restore the pathway.

Module 2: Reaction Engineering & Optimization

Standard Protocol for Difficult Lactams

Catalyst Selection

-

Baseline: Grubbs 2nd Generation (G-II) . High activity, good thermal stability.

-

Recommended: Hoveyda-Grubbs 2nd Generation (HG-II) . The chelating ether ligand makes it more robust against thermal decomposition and oxygen/moisture, which is critical for the longer reaction times required for 7-membered rings.

The "Pseudo-Dilution" Technique

High concentration leads to intermolecular metathesis (dimerization/oligomerization).

-

Target Concentration:

(static). -

Protocol: Dissolve the catalyst in a small volume of solvent in the flask. Add the substrate (dissolved in the remaining solvent) dropwise over 1–4 hours using a syringe pump. This keeps the instantaneous concentration of monomer low while maintaining a high catalyst-to-substrate ratio locally.

Additive Strategy (The "Secret Sauce")

For 7-membered lactams, standard conditions often yield isomerized byproducts (ring contraction) or no reaction.

| Additive | Role | Dosage |

| 1,4-Benzoquinone | Prevents Isomerization. Scavenges Ruthenium Hydride species that cause alkene migration. Essential if you observe ring-contracted byproducts. | 10–20 mol% |

| Ti(OiPr) | Prevents Chelation. Binds to the amide carbonyl oxygen, preventing it from poisoning the Ruthenium catalyst. | 0.3 – 1.0 equiv |

| Chlorocatecholborane | Advanced Chelation Breaker. Alternative to Titanium if the substrate is acid-sensitive. | 10–20 mol% |

Module 3: Troubleshooting Guide (Q&A)

Q1: "I am seeing a major spot on TLC that corresponds to the dimer, not the ring."

Diagnosis: Intermolecular reaction is outcompeting intramolecular cyclization. Corrective Action:

-

Decrease Concentration: Drop to 1 mM or lower.

-

Implement Pseudo-Dilution: Do not dump all substrate in at once. Use a syringe pump addition (see Module 2).

-

Check Temperature: Higher temperatures (refluxing Toluene or DCE) favor the entropic pathway (fragmentation/ring closing) over dimerization.

Q2: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Ethylene poisoning or Catalyst decomposition.[1] Corrective Action:

-

Ethylene Removal: RCM is reversible. Ethylene buildup pushes the equilibrium back to the open chain. Sparge the reaction with Argon continuously (using a submerged needle) or run the reaction under a weak vacuum to strip ethylene.

-

Solvent Switch: Switch to Toluene (b.p. 110°C). Higher temperatures drive ethylene out of solution more effectively than DCM.

Q3: "I isolated the product, but the double bond has moved (isomerization)."

Diagnosis: Ruthenium Hydride formation.[2] Mechanism: Decomposition of the catalyst generates Ru-H species, which act as isomerization catalysts, moving the double bond to a thermodynamically more stable (internal) position, often leading to ring contraction (e.g., 6-membered ring with an exocyclic alkene). Corrective Action:

-

Add 1,4-Benzoquinone (10 mol%). This is the gold standard for suppressing isomerization. It oxidizes the hydride species or prevents their formation.

Q4: "My substrate has a secondary amide (-NH-). Can I still close the ring?"

Diagnosis: Unfavorable Rotamer Equilibrium. Corrective Action:

-

It is highly unlikely to work well. You must protect the nitrogen .

-

Quick Fix: Alkylate with a benzyl group or protect with Boc/Tosylate. The steric bulk of the protecting group forces the amide bond to twist, bringing the two alkene chains into proximity (the "Turn" effect).

Module 4: Decision Matrix for Optimization

Use this logic flow to determine your next experimental step.

Caption: Figure 2. Decision matrix for troubleshooting RCM failures based on observed byproducts.

References

-

Prevention of Isomerization: Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[2] Journal of the American Chemical Society, 2005 , 127, 17160–17161.[2]

-

Conformational Control: Chatterjee, A. K.; Choi, T.-L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003 , 125, 11360-11370.

-

Lewis Acid Additives: Fürstner, A.; Langemann, K. "Conformational and Chelation Effects in Ring Closing Metathesis." Journal of the American Chemical Society, 1997 , 119, 9130–9136.

-

Catalyst Decomposition: Trnka, T. M.; Morgan, J. P.; Sanford, M. S.; Wilhelm, T. E.; Scholl, M.; Choi, T.-L.; Ding, S.; Day, M. W.; Grubbs, R. H. "Synthesis and Activity of Ruthenium Alkylidene Complexes Coordinated with Phosphine and N-Heterocyclic Carbene Ligands." Journal of the American Chemical Society, 2003 , 125, 2546–2558.

Sources

Technical Support Center: Boc-Deprotection of 3-Amino-4-methylazepan-2-one

Ticket ID: #BOC-AZP-4ME-DEPROT Assigned Specialist: Senior Application Scientist, Chemical Development Group Status: Active Guide

Executive Summary & Molecule Profile

Subject: Troubleshooting the removal of the tert-butyloxycarbonyl (Boc) group from Boc-3-Amino-4-methylazepan-2-one .

Molecule Profile:

-

Core Scaffold:

-Caprolactam (Azepan-2-one).[1] -

Critical Features:

-

C3-Amine: The site of deprotection.[2] Positioned

to the lactam carbonyl. -

C4-Methyl: Provides steric bulk adjacent to the reaction site; introduces a second chiral center.

-

Lactam Ring: Generally stable to anhydrous acid but susceptible to hydrolysis (ring-opening) under vigorous aqueous acidic/basic conditions.

-

The Challenge: While Boc deprotection is a standard transformation, this specific scaffold presents unique challenges:

-

Water Solubility: The resulting free amine (3-amino-4-methylazepan-2-one) is highly polar and amphiphilic, making standard aqueous extraction (workup) the primary point of yield loss.

-

Stereochemical Integrity: The C3 proton is acidic (

-proton). Aggressive basic workups to liberate the free amine can lead to epimerization. -

Steric Hindrance: The C4-methyl group can conformationally lock the 7-membered ring, potentially trapping solvent or slowing diffusion-limited deprotection steps.

Standard Operating Procedure (The "Gold Standard")

Use this protocol as your baseline. Deviations from this method are the primary source of error.

Reagents & Materials

-

Solvent: Dichloromethane (DCM), Anhydrous (Grade: HPLC or better).

-

Acid: Trifluoroacetic Acid (TFA), ReagentPlus® grade.[3]

-

Scavenger (Optional but Recommended): Triisopropylsilane (TIPS) or water (1-2%).

-

Quenching: Toluene (for azeotropic removal).

Step-by-Step Protocol

-

Dissolution: Dissolve 1.0 equiv of Boc-3-Amino-4-methylazepan-2-one in DCM (Concentration: 0.1 M). Ensure complete solubilization before adding acid.

-

Acid Addition: Cool the solution to 0°C. Add TFA dropwise.

-

Ratio: 1:1 to 1:4 (v/v) TFA:DCM.

-

Note: For this scaffold, a 20% TFA/DCM solution is usually sufficient and minimizes ring degradation risks.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

-

Checkpoint: Monitor by TLC (stain with Ninhydrin; free amine turns purple/blue) or LC-MS.

-

-

Workup (The Critical Step):

-

Do NOT wash with water. The product will partition into the aqueous phase and be lost.

-

Concentration: Evaporate volatiles under reduced pressure.

-

Azeotrope: Add Toluene (equal volume to original reaction) and evaporate. Repeat 3x. This removes residual TFA which can form a sticky salt.

-

-

Isolation:

-

As TFA Salt: Dry under high vacuum. Used directly for next coupling.

-

As Free Base: Dissolve residue in minimal MeOH. Pass through a weak anion exchange resin (e.g., Amberlyst A-21) or neutralize with saturated NaHCO₃ (limit water volume) and extract exhaustively with CHCl₃:IPA (3:1) .

-

Troubleshooting Guide (Root Cause Analysis)

Issue A: Low Yield (The "Disappearing Product")

Symptom: LC-MS shows full conversion, but mass recovery after workup is <40%.

| Potential Cause | Mechanism of Failure | Corrective Action |

| Aqueous Wash Loss | The deprotected amine is a polar, water-soluble lactam. It partitions into the aqueous layer during standard NaHCO₃ washes. | STOP aqueous washes. Isolate as the TFA salt by evaporation. If free base is required, use solid-phase extraction (ion exchange resin) or extract with highly polar organic systems (DCM/IPA 9:1 or CHCl₃/EtOH 3:1). |

| Volatilization | Unlikely for this MW (~142 g/mol free base), but possible under high vac if heated. | Keep rotavap bath < 30°C. |

| Adsorption | The amine binds irreversibly to silica gel during purification. | Pre-treat Silica: Use 1% Triethylamine (TEA) in your eluent. Use a polar mobile phase (e.g., DCM:MeOH:NH₄OH 90:10:1). |

Issue B: Incomplete Reaction

Symptom: Starting material (SM) persists after 4 hours.

-

The C4-Methyl Factor: The methyl group at C4 creates steric bulk. While Boc cleavage is electronic, the solvation shell around the carbamate can be disrupted by the C4-Me, slowing the protonation step.

-

Solution: Increase TFA concentration to 50% (v/v). Do not apply heat (risk of ring opening). Ensure anhydrous conditions to prevent the tert-butyl cation from recycling back (though rare).

Issue C: New Impurities (Side Reactions)

Symptom: LC-MS shows peaks at M+18 (Hydrolysis) or M+56 (t-Butyl adducts).

-

Ring Opening (Hydrolysis): The 7-membered lactam is strained compared to a 6-membered ring.

-

Cause: Presence of water in the TFA/DCM mix + Heat.

-

Fix: Use anhydrous DCM. Keep temp < 25°C.

-

-

t-Butyl Alkylation:

-

Cause: The tert-butyl cation ejected during deprotection attacks the electron-rich lactam nitrogen or the newly formed amine (less likely).

-

Fix: Add Triisopropylsilane (TIPS) (2.5% v/v) as a cation scavenger.

-

Visual Troubleshooting Logic

Figure 1: Decision matrix for the deprotection workflow. Note the critical "Do NOT Wash" step to preserve yield.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl in Dioxane instead of TFA? A: Yes. Using 4M HCl in Dioxane is a valid alternative.[4]

-

Pro: The product often precipitates as the hydrochloride salt, which can be filtered directly, avoiding the evaporation/solubility issues of the TFA method.

-

Con: The 4-methyl group increases lipophilicity slightly; if the salt does not precipitate, you are left with a corrosive dioxane solution that must be evaporated.

Q2: I need the free base for an amide coupling. How do I get it without losing yield? A: Avoid liquid-liquid extraction.

-

Dissolve the TFA salt in DMF.

-

Add DIPEA (Diisopropylethylamine) (3–4 equiv) directly to the coupling reaction.

-

Why? This generates the free base in situ. The H-DIPEA+ TFA- salt byproduct is inert in most peptide couplings.

Q3: Does the C4-Methyl group cause racemization during deprotection?

A: The deprotection itself (acidic conditions) does not cause racemization. However, the C3 position is

Q4: My NMR shows split peaks. Is my product impure?

A: Not necessarily. The 7-membered azepane ring is conformationally flexible. The C4-methyl group and the C3-amine can exist in different ring puckering conformers (chair/twist-boat). This often results in broadened or split signals in

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[5] (The definitive guide on Boc cleavage conditions and stability).

-

Han, G., et al. (2004).[3] "Design, Synthesis, and Biological Evaluation of Potent and Selective Calcitonin Gene-Related Peptide (CGRP) Antagonists." Journal of Medicinal Chemistry. (Discusses synthesis of substituted caprolactam scaffolds).

-

Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. (Foundational work on scavenger use during Boc deprotection).

-

Shendage, D. M., et al. (2004).[5] "Aluminum Chloride Mediated Deprotection of Boc-Group."[5] Organic Letters. (Alternative Lewis Acid methods if protonic acids fail).

Sources

- 1. "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene " by Eylem Tarkin-Tas and Lon J. Mathias [aquila.usm.edu]

- 2. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Support Center: Purification Strategies for Amino-azepan-2-one Intermediates

Welcome to the technical support center for the purification of amino-azepan-2-one intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of these valuable synthetic building blocks.

Introduction

Amino-azepan-2-one, also known as α-amino-ε-caprolactam, and its derivatives are critical intermediates in the synthesis of various pharmaceuticals and polymers.[1] Achieving high purity of these compounds is paramount for the success of subsequent synthetic steps and the quality of the final product. This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and established methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude amino-azepan-2-one sample?

A1: The impurity profile of your amino-azepan-2-one intermediate is highly dependent on the synthetic route employed. However, some common classes of impurities include:

-

Unreacted Starting Materials: Residual starting materials from the synthesis are a common source of contamination.

-

Byproducts from Side Reactions: These can include products of self-condensation, such as dimers or oligomers. For instance, 1-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)azepan-2-one has been identified as an impurity in related syntheses.[2]

-

Reagents and Catalysts: Residual reagents, catalysts, and their byproducts can be present in the crude product.

-

Degradation Products: Amino-azepan-2-one can be susceptible to degradation, especially under harsh temperature or pH conditions.

-

Enantiomeric Impurities: If you are synthesizing a specific enantiomer, the other enantiomer will be a significant impurity in a racemic mixture.

Q2: What are the primary purification techniques for amino-azepan-2-one intermediates?

A2: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities. The most common and effective methods are:

-

Recrystallization: This is often the preferred method for purifying solid compounds.[3][4] Finding a suitable solvent or solvent system is crucial for successful recrystallization.

-